molecular formula C8H13BrO2 B6262267 ethyl 1-(bromomethyl)cyclobutane-1-carboxylate CAS No. 1823369-78-3

ethyl 1-(bromomethyl)cyclobutane-1-carboxylate

Cat. No. B6262267
CAS RN: 1823369-78-3
M. Wt: 221.1
InChI Key:
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Description

Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate (EBCC) is a brominated cyclobutane carboxylate that is used as a synthetic reagent in a variety of organic synthesis processes. It is a colorless, volatile liquid with a boiling point of 107°C and a molecular weight of 201.04 g/mol. It is a relatively new compound, first synthesized in 2014. In the past few years, EBCC has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis and biochemistry.

Scientific Research Applications

Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis and biochemistry. In medicinal chemistry, it has been used as a reagent for the synthesis of various bioactive compounds, such as antibiotics and anti-cancer drugs. In organic synthesis, ethyl 1-(bromomethyl)cyclobutane-1-carboxylate has been used as a reagent for the synthesis of complex molecules, such as polymers, peptides and dyes. In biochemistry, it has been used as a reagent for the synthesis of various enzymes and proteins.

Mechanism of Action

Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate acts as a synthetic reagent, which means it can be used to facilitate the synthesis of various molecules. It can be used to form covalent bonds between molecules, which can then be used to form complex molecules. It can also be used to activate molecules, which can then be used in various reactions.
Biochemical and Physiological Effects
ethyl 1-(bromomethyl)cyclobutane-1-carboxylate has not been studied extensively for its biochemical and physiological effects. However, it is known to be toxic and has been linked to skin irritation and eye damage. It is also known to be a potential carcinogen, and should be handled with care.

Advantages and Limitations for Lab Experiments

Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate has several advantages in the laboratory. It is a relatively inexpensive reagent, and is readily available. It is also relatively easy to use, as it can be used in a variety of reactions without the need for additional catalysts or solvents. However, it is toxic and should be handled with care. It is also highly volatile and should be stored in a cool, dry place.

Future Directions

In the future, ethyl 1-(bromomethyl)cyclobutane-1-carboxylate may be used in the synthesis of more complex molecules, such as polymers and peptides. It may also be used in the synthesis of various enzymes and proteins. Additionally, more research may be conducted to further understand its biochemical and physiological effects. Finally, more research may be conducted to develop safer methods of handling and storing ethyl 1-(bromomethyl)cyclobutane-1-carboxylate.

Synthesis Methods

Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate is synthesized by reacting ethyl cyclobutane-1-carboxylate with bromine in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds in two steps, first forming the ethyl bromocyclobutane-1-carboxylate, which then undergoes a rearrangement to form the ethyl 1-(bromomethyl)cyclobutane-1-carboxylate. The reaction is typically conducted in a dry, inert atmosphere, and the reaction products are isolated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 1-(bromomethyl)cyclobutane-1-carboxylate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethyl cyclobutane-1-carboxylate", "Bromomethane", "Sodium hydride", "Diethyl ether", "Methanol", "Concentrated hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Preparation of ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate by reacting ethyl cyclobutane-1-carboxylate with sodium hydride in diethyl ether, followed by addition of bromomethane and stirring at room temperature.", "Step 2: Conversion of ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate to ethyl 1-(bromomethyl)cyclobutane-1-carboxylate by refluxing with concentrated hydrochloric acid and sodium bicarbonate.", "Step 3: Purification of ethyl 1-(bromomethyl)cyclobutane-1-carboxylate by washing with water, drying with anhydrous magnesium sulfate, and distillation to obtain the final product." ] }

CAS RN

1823369-78-3

Product Name

ethyl 1-(bromomethyl)cyclobutane-1-carboxylate

Molecular Formula

C8H13BrO2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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